Cas no 117356-20-4 (5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate)

5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate 化学的及び物理的性質
名前と識別子
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- 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate
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- インチ: 1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11,13H,4-7H2,1-3H3
- InChIKey: FMATXKUIGQODAH-UHFFFAOYSA-N
- ほほえんだ: C(OC1CC(C)CCC1C(C)C)(=O)CO
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42539-0.5g |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 0.5g |
$353.0 | 2023-06-29 | |
Enamine | EN300-42539-10.0g |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 10.0g |
$2024.0 | 2023-06-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7485-5G |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 5g |
¥ 6,844.00 | 2023-03-15 | |
Aaron | AR019VFJ-100mg |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 100mg |
$207.00 | 2025-02-10 | |
Aaron | AR019VFJ-1g |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 1g |
$672.00 | 2025-02-10 | |
Aaron | AR019VFJ-2.5g |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 2.5g |
$1295.00 | 2023-12-16 | |
Aaron | AR019VFJ-500mg |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 500mg |
$511.00 | 2025-02-10 | |
1PlusChem | 1P019V77-500mg |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 500mg |
$499.00 | 2023-12-26 | |
1PlusChem | 1P019V77-2.5g |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 2.5g |
$1203.00 | 2023-12-26 | |
1PlusChem | 1P019V77-5g |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate |
117356-20-4 | 95% | 5g |
$1748.00 | 2023-12-26 |
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetateに関する追加情報
Introduction to 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate (CAS No. 117356-20-4) and Its Emerging Applications in Chemical Biology
5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate, identified by its CAS number 117356-20-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its cyclohexane backbone substituted with a methyl group and an isopropyl chain at the 2-position, along with a hydroxyacetic acid moiety at the 2-hydroxy position, exhibits a unique set of chemical and biological properties. The presence of these functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate structure is not only intriguing from a structural perspective but also from a functional one. The cyclohexane ring provides a rigid scaffold that can influence the conformation and binding affinity of the molecule when interacting with biological targets. The hydroxyacetic acid group introduces both hydrophilic and hydrophobic interactions, making it adaptable for various pharmacophoric designs. These features have positioned this compound as a valuable building block in medicinal chemistry, particularly in the quest for drugs targeting neurological and inflammatory disorders.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate as a lead compound. Studies utilizing virtual screening and docking simulations have demonstrated its binding affinity to several protein targets, including enzymes and receptors implicated in metabolic diseases and cancer. For instance, preliminary research suggests that derivatives of this compound may interact with cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis. This interaction could potentially lead to the development of new therapeutic agents with improved efficacy and reduced side effects.
The hydroxyacetic acid moiety in 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate also plays a critical role in its biological activity. Hydroxyacetic acid derivatives are known for their ability to modulate metabolic pathways, particularly those involving glycolysis and gluconeogenesis. This has led to investigations into their potential use as metabolic modulators for conditions such as diabetes and obesity. Moreover, the compound's ability to cross the blood-brain barrier has opened avenues for exploring its applications in neurodegenerative diseases like Alzheimer's and Parkinson's. The isopropyl substituent on the cyclohexane ring further enhances its lipophilicity, facilitating better penetration into neural tissues.
In vitro studies have begun to unravel the mechanistic aspects of 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate's biological effects. Researchers have observed notable anti-inflammatory properties upon treatment with this compound, suggesting its potential as an anti-inflammatory agent. The cyclohexane ring's conformational flexibility allows for optimal positioning of the functional groups relative to biological targets, enhancing binding interactions. Additionally, the methyl group at the 5-position contributes to steric hindrance, which can be exploited to fine-tune pharmacokinetic profiles.
The synthesis of 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes involve multi-step organic transformations, including Grignard reactions, esterifications, and cyclizations. However, recent innovations in catalytic methods have enabled more efficient synthetic pathways. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct complex cyclic structures with high precision. These advancements not only improve yield but also reduce environmental impact by minimizing waste generation.
The pharmaceutical industry has taken note of these developments, leading to increased interest in licensing or collaborating on projects involving 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate derivatives. Several biotech companies are currently exploring its potential as a scaffold for drug discovery programs targeting central nervous system disorders. The compound's unique structural features make it an attractive candidate for generating libraries of analogs with optimized pharmacological properties. High-throughput screening (HTS) techniques are being employed to rapidly assess the activity of these derivatives against a wide range of biological targets.
Future research directions for 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate include exploring its role in epigenetic regulation. Preliminary data suggest that certain derivatives may influence histone modifications, which are critical for gene expression regulation. This opens up possibilities for developing novel epigenetic drugs that could treat conditions like cancer and autoimmune diseases by modulating gene expression patterns.
The development of novel analytical techniques has also enhanced our understanding of this compound's behavior in biological systems. Mass spectrometry (MS) coupled with liquid chromatography (LC) allows for precise quantification and structural elucidation of 5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate and its metabolites in complex biological matrices. Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into molecular dynamics and conformational changes upon binding to biological targets.
In conclusion,5-methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate (CAS No. 117356-20-4) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features offer opportunities for designing novel bioactive molecules targeting various diseases. As research continues to uncover new aspects of its biology and chemistry,5-methyl--(propan--(*)-*))(*))(*))(*))(*))(*))(*))(*))(*))(*))(*))(*))(*)-*)-*)))*)*)-*)))*)-*)))*)-*)))*)-*)))*)-*)))*)-*)))*)-*)))*)-*)))*)-*)))*)-*)))*)-*)))*) exhibits great potential as a lead compound or intermediate in future drug discovery efforts.
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